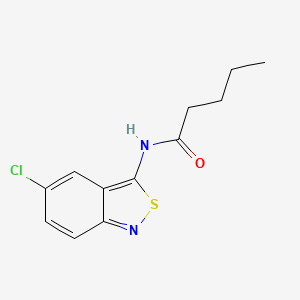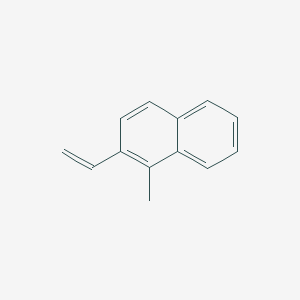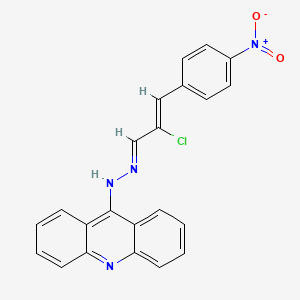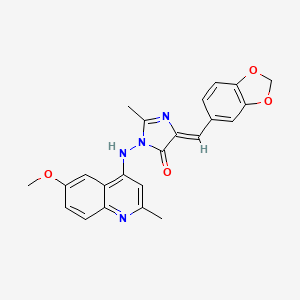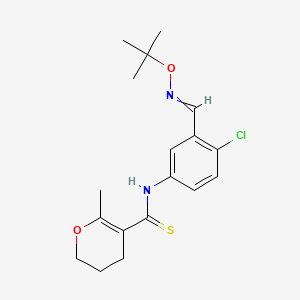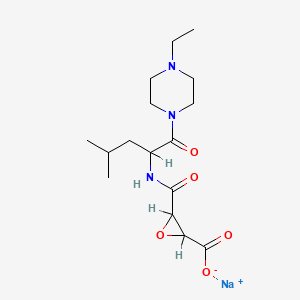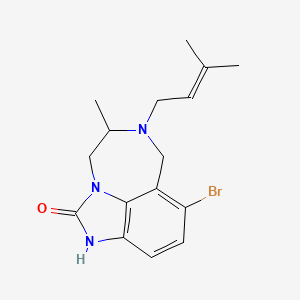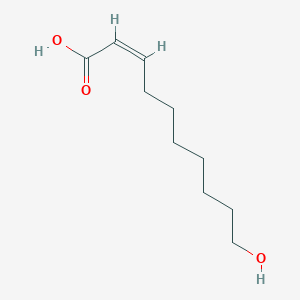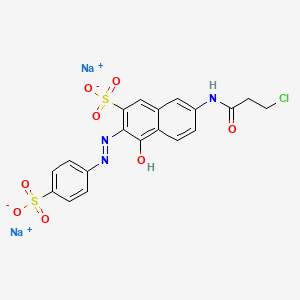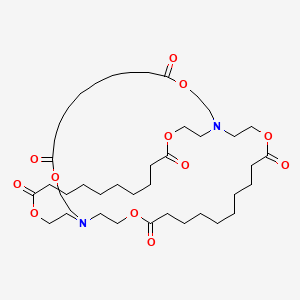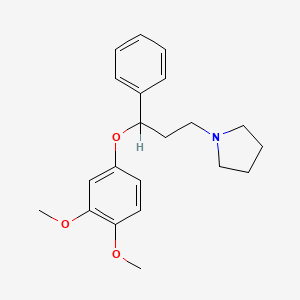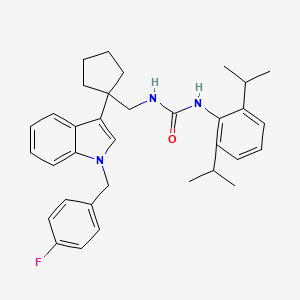
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-((4-fluorophenyl)methyl)-1H-indol-3-yl)cyclopentyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-((4-fluorophenyl)methyl)-1H-indol-3-yl)cyclopentyl)methyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a urea backbone with multiple functional groups, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and cyclopentyl intermediates. These intermediates are then coupled with the urea backbone under specific reaction conditions, such as the use of catalysts, solvents, and temperature control. Detailed synthetic routes would require access to specific research articles or patents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. Detailed mechanisms would require experimental data from biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea derivatives with different substituents.
- Indole-based compounds with similar functional groups.
- Cyclopentyl-containing compounds with similar structures.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
145131-47-1 |
|---|---|
Formule moléculaire |
C34H40FN3O |
Poids moléculaire |
525.7 g/mol |
Nom IUPAC |
1-[2,6-di(propan-2-yl)phenyl]-3-[[1-[1-[(4-fluorophenyl)methyl]indol-3-yl]cyclopentyl]methyl]urea |
InChI |
InChI=1S/C34H40FN3O/c1-23(2)27-11-9-12-28(24(3)4)32(27)37-33(39)36-22-34(18-7-8-19-34)30-21-38(31-13-6-5-10-29(30)31)20-25-14-16-26(35)17-15-25/h5-6,9-17,21,23-24H,7-8,18-20,22H2,1-4H3,(H2,36,37,39) |
Clé InChI |
VHUDUIOMUUETFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


